molecular formula C10H7BrN4S B496857 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 925641-63-0

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B496857
CAS No.: 925641-63-0
M. Wt: 295.16g/mol
InChI Key: GENVUWZMHZFYGO-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with carboxylic acids. For instance, the reaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions yields the desired triazolothiadiazole .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors, followed by purification processes such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the triazolothiadiazole ring .

Scientific Research Applications

6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness: 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of both triazole and thiadiazole rings, which enhances its biological activity and broadens its range of applications compared to compounds containing only one of these rings .

Properties

IUPAC Name

6-(4-bromophenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENVUWZMHZFYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the 6-(4-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole molecule in the co-crystal?

A1: The research indicates that the this compound molecule adopts a nearly planar conformation. The largest deviation from planarity within the triazolothiadiazole system is a mere 0.030 (4) Å []. Additionally, the bromophenyl ring is slightly twisted out of the plane of the triazolothiadiazole system by 8.6 (1)° [].

Q2: What types of intermolecular interactions are present in the co-crystal structure of this compound and 4-bromobenzoic acid?

A2: The co-crystal structure exhibits several types of intermolecular interactions, including:

  • Hydrogen bonding: O—H⋯N and C—H⋯O hydrogen bonds contribute to the stability of the crystal lattice [].
  • π–π stacking interactions: These interactions occur between the aromatic rings of neighboring molecules, with centroid–centroid distances ranging from 3.670 (2) to 3.859 (3) Å [].
  • Short S⋯N contacts: A short contact distance of 2.883 (4) Å is observed between sulfur and nitrogen atoms in adjacent molecules [], which could suggest a weak interaction.

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